molecular formula C9H8BrClO2 B6305331 Methyl 2-bromo-6-chloro-3-methylbenzoate CAS No. 2092387-79-4

Methyl 2-bromo-6-chloro-3-methylbenzoate

Cat. No. B6305331
CAS RN: 2092387-79-4
M. Wt: 263.51 g/mol
InChI Key: URCHYIQDTIXYHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-6-chloro-3-methylbenzoate” consists of a benzoate core with bromo, chloro, and methyl substituents. The exact InChI code is 1S/C9H8BrClO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a white crystalline powder. It has a molecular weight of 263.52 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.

Mechanism of Action

Methyl 2-bromo-6-chloro-3-methylbenzoate is believed to act as an inhibitor of protein-protein interactions. It is thought to bind to specific proteins and disrupt their function, thus preventing them from interacting with other proteins. This inhibition of protein-protein interactions can be beneficial in certain medical and research applications, such as drug design and the development of new therapeutic agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have a wide range of effects, including the inhibition of protein-protein interactions, the inhibition of enzyme activity, and the modulation of gene expression. It is also believed to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Methyl 2-bromo-6-chloro-3-methylbenzoate is a relatively easy compound to synthesize in a laboratory setting. It is also relatively stable and can be stored for extended periods of time. However, it is not a very soluble compound and can be difficult to work with in certain applications. Additionally, it is important to be aware of any potential toxic effects of the compound, as it is known to be a potent inhibitor of certain enzymes.

Future Directions

The potential applications of methyl 2-bromo-6-chloro-3-methylbenzoate are far-reaching and there is still much to be explored. Future research could focus on its potential use as a therapeutic agent, its effects on gene expression, and its ability to inhibit protein-protein interactions. Additionally, further research could be conducted to explore its effects on various biochemical and physiological processes, as well as its potential toxicity. Finally, further research could be conducted to develop more efficient and cost-effective methods of synthesizing this compound in a laboratory setting.

Synthesis Methods

Methyl 2-bromo-6-chloro-3-methylbenzoate can be synthesized in a laboratory setting by reacting 2-bromo-6-chlorobenzaldehyde with sodium methoxide in methanol. This reaction produces a colorless solid which can then be purified by recrystallization. The reaction is typically carried out at room temperature and is relatively easy to perform.

Scientific Research Applications

Methyl 2-bromo-6-chloro-3-methylbenzoate has been studied for its potential applications in pharmacology, biochemistry, and medical research. It has been used as a ligand in the synthesis of metal complexes, and it has been used in the preparation of small molecule inhibitors of protein-protein interactions. It has also been used as a substrate in enzyme-catalyzed reactions, as well as in the synthesis of other organic compounds.

Safety and Hazards

The safety data sheet for “Methyl 2-bromo-6-chloro-3-methylbenzoate” indicates that it is a combustible liquid and harmful if swallowed . It’s also harmful to aquatic life . Precautionary measures include avoiding release to the environment and using personal protective equipment like gloves and eye protection .

properties

IUPAC Name

methyl 2-bromo-6-chloro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCHYIQDTIXYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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